1-Bromo-3-(2-methylpropoxy)benzene 1-Bromo-3-(2-methylpropoxy)benzene
Brand Name: Vulcanchem
CAS No.: 223564-75-8
VCID: VC6997191
InChI: InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3
SMILES: CC(C)COC1=CC(=CC=C1)Br
Molecular Formula: C10H13BrO
Molecular Weight: 229.117

1-Bromo-3-(2-methylpropoxy)benzene

CAS No.: 223564-75-8

Cat. No.: VC6997191

Molecular Formula: C10H13BrO

Molecular Weight: 229.117

* For research use only. Not for human or veterinary use.

1-Bromo-3-(2-methylpropoxy)benzene - 223564-75-8

Specification

CAS No. 223564-75-8
Molecular Formula C10H13BrO
Molecular Weight 229.117
IUPAC Name 1-bromo-3-(2-methylpropoxy)benzene
Standard InChI InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3
Standard InChI Key QTAHPJXZROQDCU-UHFFFAOYSA-N
SMILES CC(C)COC1=CC(=CC=C1)Br

Introduction

Chemical Identity and Nomenclature

1-Bromo-3-(2-methylpropoxy)benzene (CAS: 223564-75-8) is an organobromine compound belonging to the class of substituted benzene derivatives. Its IUPAC name, 1-bromo-3-(2-methylpropoxy)benzene, reflects its structural features: a benzene ring substituted with a bromine atom at position 1 and a 2-methylpropoxy (isobutoxy) group at position 3 .

Molecular Formula and Weight

  • Molecular Formula: C10H13BrO\text{C}_{10}\text{H}_{13}\text{BrO}

  • Molecular Weight: 229.11 g/mol .

Synonyms and Identifiers

  • Synonyms:

    • 1-Bromo-3-isobutoxybenzene

    • Benzene, 1-bromo-3-(2-methylpropoxy)-

  • SMILES: CC(C)COC1=CC(=CC=C1)Br\text{CC(C)COC1=CC(=CC=C1)Br} .

  • InChI Key: QTAHPJXZROQDCU-UHFFFAOYSA-N\text{QTAHPJXZROQDCU-UHFFFAOYSA-N} .

Structural Characteristics

2D and 3D Conformations

The compound features a planar benzene core with substituents influencing its electronic and steric properties. The bromine atom, a strong electron-withdrawing group, and the isobutoxy group, an electron-donating ether, create a polarized electronic environment (Figure 1) .

Computational Descriptors

  • XLogP3: 3.9 (indicating high lipophilicity) .

  • Rotatable Bonds: 3 (contributing to conformational flexibility) .

  • Hydrogen Bond Acceptors: 1 (oxygen atom in the ether group) .

Physicochemical Properties

Physical State and Solubility

  • State: Likely a liquid at room temperature (based on analogous brominated ethers).

  • Solubility: Predicted to be soluble in organic solvents (e.g., dichloromethane, ethanol) due to its nonpolar aromatic core and lipophilic substituents .

Reactivity and Chemical Behavior

Electrophilic Substitution

The bromine atom directs incoming electrophiles to the para and ortho positions relative to itself, while the ether group activates the ring toward electrophilic attack.

Functional Group Transformations

  • Nucleophilic Aromatic Substitution: Bromine may be replaced by strong nucleophiles (e.g., amines) under high-temperature conditions.

  • Oxidation: The ether linkage is generally stable, but harsh oxidants could cleave the C-O bond.

Computational Data

Table 1: Key Computed Properties

PropertyValueMethod/Reference
Molecular Weight229.11 g/molPubChem 2.1
XLogP33.9XLogP3 3.0
Rotatable Bond Count3Cactvs 3.4.6.11
Exact Mass228.01498 DaPubChem 2.1

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